Tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate
CAS No.:
Cat. No.: VC15914175
Molecular Formula: C15H24N2O2
Molecular Weight: 264.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24N2O2 |
|---|---|
| Molecular Weight | 264.36 g/mol |
| IUPAC Name | tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate |
| Standard InChI | InChI=1S/C15H24N2O2/c1-14(2,3)19-13(18)17-10-4-7-15(17)8-5-12(11-16)6-9-15/h12H,4-10H2,1-3H3 |
| Standard InChI Key | JVENRMFDIDGNBX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC12CCC(CC2)C#N |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule features a spiro[4.5]decane skeleton, where a single carbon atom bridges a five-membered nitrogen-containing ring (azepane) and a six-membered cyclohexane ring. The tert-butyl carbamate group (-OC(O)C(CH₃)₃) occupies the 1-position of the azepane ring, while a cyano (-C≡N) substituent is located at the 8-position of the cyclohexane moiety . This arrangement imposes significant steric constraints, which influence both reactivity and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄N₂O₂ |
| Molecular Weight | 264.36 g/mol |
| IUPAC Name | tert-Butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCCC12CCC(CC2)C#N |
| InChI Key | JVENRMFDIDGNBX-UHFFFAOYSA-N |
The spirocyclic framework enhances conformational rigidity, making the compound a valuable scaffold for drug discovery. The Boc group acts as a protective moiety for the secondary amine, enabling selective functionalization during multi-step syntheses .
Synthesis and Reaction Pathways
Multi-Step Synthesis
Industrial production typically involves sequential reactions to assemble the spirocyclic core. A representative pathway includes:
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Cyclohexane Ring Formation: Cyclization of a keto-ester precursor generates the six-membered ring.
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Azepane Ring Construction: Intramolecular alkylation or reductive amination forms the nitrogen-containing ring.
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Functionalization: Introduction of the cyano group via nucleophilic substitution or cyanation reactions .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| 1 | LiAlH₄ reduction in THF, 0°C | 68% | |
| 2 | Pd-catalyzed cyanation, 80°C | 52% | |
| 3 | Boc protection using (Boc)₂O, DMAP | 89% |
Notably, the tert-butyl group’s steric bulk necessitates optimized conditions to prevent side reactions, such as premature deprotection or ring-opening .
Applications in Pharmaceutical Chemistry
Intermediate for Bioactive Molecules
The compound’s spirocyclic structure is leveraged in synthesizing kinase inhibitors and neuromodulators. For example:
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Kinase Inhibitors: The rigid scaffold aligns with ATP-binding pockets in kinases, enabling selective inhibition.
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Antidepressants: Functionalization of the amine group yields analogs with serotonin reuptake inhibition .
Agrochemistry
Derivatives exhibit herbicidal activity by targeting plant-specific enzymes, though commercial applications remain exploratory .
| Parameter | Rating |
|---|---|
| Flammability | Low |
| Reactivity | Moderate |
| Health Hazards | Irritant |
Comparative Analysis with Related Spirocyclic Compounds
Structural Analogues
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1-Oxa-8-azaspiro[4.5]decane-8-carboxylate: Replacing nitrogen with oxygen reduces basicity, altering solubility .
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1-Oxo-8-azaspiro[4.5]decane-8-carboxylate: The ketone group enables diverse post-synthetic modifications .
Table 4: Physicochemical Comparison
| Compound | LogP | Water Solubility (mg/mL) |
|---|---|---|
| Tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate | 2.1 | 0.15 |
| 1-Oxa-8-azaspiro analogue | 1.8 | 0.22 |
| 1-Oxo-8-azaspiro analogue | 1.5 | 0.08 |
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